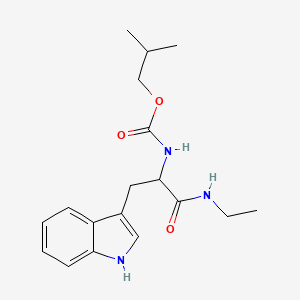
N-ethyl-N-(isobutoxycarbonyl)tryptophanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N-(isobutoxycarbonyl)tryptophanamide, also known as EI, is a synthetic amino acid derivative that has gained attention in the field of scientific research due to its unique properties. EI has been found to possess a range of biochemical and physiological effects, making it a promising candidate for various applications in the field of medicine and biotechnology. In
Mecanismo De Acción
The mechanism of action of N-ethyl-N-(isobutoxycarbonyl)tryptophanamide involves its ability to interact with specific enzymes and receptors in the body. It has been found to inhibit the activity of enzymes such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase, which are involved in the synthesis and metabolism of serotonin and other neurotransmitters. Additionally, N-ethyl-N-(isobutoxycarbonyl)tryptophanamide has been shown to bind to specific receptors in the brain, leading to the activation of signaling pathways that are involved in neuroprotection and cell survival.
Biochemical and Physiological Effects:
N-ethyl-N-(isobutoxycarbonyl)tryptophanamide has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters such as serotonin and dopamine, leading to improved mood and cognitive function. Additionally, N-ethyl-N-(isobutoxycarbonyl)tryptophanamide has been found to have anti-inflammatory properties, which may be beneficial for the treatment of various inflammatory diseases. Furthermore, N-ethyl-N-(isobutoxycarbonyl)tryptophanamide has been shown to have antioxidant properties, which may help protect against oxidative stress and cell damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-ethyl-N-(isobutoxycarbonyl)tryptophanamide in lab experiments is its high yield and cost-effectiveness. Additionally, N-ethyl-N-(isobutoxycarbonyl)tryptophanamide has been found to be stable under a range of conditions, making it a reliable compound for use in research. However, one limitation of using N-ethyl-N-(isobutoxycarbonyl)tryptophanamide is that it may not be suitable for certain applications due to its specific biochemical and physiological effects. Furthermore, the mechanism of action of N-ethyl-N-(isobutoxycarbonyl)tryptophanamide is not fully understood, which may limit its potential use in certain areas of research.
Direcciones Futuras
There are several future directions for research on N-ethyl-N-(isobutoxycarbonyl)tryptophanamide. One area of interest is the development of new drug candidates based on the structure of N-ethyl-N-(isobutoxycarbonyl)tryptophanamide. Additionally, further research is needed to fully understand the mechanism of action of N-ethyl-N-(isobutoxycarbonyl)tryptophanamide and its potential applications in the treatment of various diseases. Furthermore, the use of N-ethyl-N-(isobutoxycarbonyl)tryptophanamide in combination with other compounds may lead to the development of more effective treatments for various conditions. Overall, the potential applications of N-ethyl-N-(isobutoxycarbonyl)tryptophanamide in the field of medicine and biotechnology make it a promising candidate for further research.
Métodos De Síntesis
The synthesis of N-ethyl-N-(isobutoxycarbonyl)tryptophanamide involves the reaction of N-ethyltryptophan with isobutyl chloroformate in the presence of a base, followed by purification through column chromatography. The yield of the synthesis process is typically high, making it a cost-effective method for producing large quantities of N-ethyl-N-(isobutoxycarbonyl)tryptophanamide.
Aplicaciones Científicas De Investigación
N-ethyl-N-(isobutoxycarbonyl)tryptophanamide has been extensively studied in the field of medicinal chemistry due to its potential as a drug candidate. It has been found to possess anticancer properties, which have been attributed to its ability to inhibit the activity of certain enzymes involved in cancer cell proliferation. Additionally, N-ethyl-N-(isobutoxycarbonyl)tryptophanamide has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-methylpropyl N-[1-(ethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-4-19-17(22)16(21-18(23)24-11-12(2)3)9-13-10-20-15-8-6-5-7-14(13)15/h5-8,10,12,16,20H,4,9,11H2,1-3H3,(H,19,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIKFTLVHSBYAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methylpropyl N-[1-(ethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{2-[(2,5-diisopropylphenyl)thio]ethyl}pyridine](/img/structure/B5229366.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5229373.png)
![1-[3-(2-bromophenoxy)propyl]-1H-imidazole](/img/structure/B5229381.png)
![1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-ethylbenzene](/img/structure/B5229382.png)
![1-acetyl-N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-L-prolinamide](/img/structure/B5229412.png)
![N-(2-methoxyethyl)-2-({4-[(phenylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B5229423.png)
![2-chloro-1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}-4-nitrobenzene](/img/structure/B5229425.png)



![N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5229467.png)

![ethyl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5229481.png)
![5-imino-2-(4-methylphenyl)-6-[(5-phenyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5229482.png)